6-Bromo-2-isobutylpyrimidin-4-amine
Description
6-Bromo-2-isobutylpyrimidin-4-amine is a brominated pyrimidine derivative with a molecular formula of C₈H₁₁BrN₃. The compound features a pyrimidine core substituted with a bromine atom at position 6, an isobutyl group at position 2, and an amine group at position 2. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric bulk of the isobutyl group, which can modulate binding affinity in target applications such as kinase inhibition or nucleoside analog development .
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
6-bromo-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
UEGBAVTYYGDVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isobutylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a brominated pyrimidine with an isobutylboronic acid under specific conditions, such as the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Bromo-2-isobutylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 6-bromo-2-isobutylpyrimidin-4-amine, highlighting differences in substituents, molecular weight, and applications:
Key Differences and Implications
Substituent Effects on Reactivity: The isobutyl group in the target compound introduces steric hindrance, reducing nucleophilic substitution rates compared to smaller substituents like methyl (e.g., 4-Amino-6-bromo-2-methylpyrimidine) or chloro (e.g., 6-Bromo-2-chloropyrimidin-4-amine). This property is critical in drug design to enhance metabolic stability . Chlorine vs. Bromine: Chlorine (in 6-Bromo-2-chloropyrimidin-4-amine) is less polarizable than bromine, leading to weaker halogen bonding interactions in molecular recognition .
Heterocycle Core Variations :
- Pyrimidine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyridine analogues (e.g., 4-Bromo-6-methylpyridin-2-amine). Pyrimidines have two nitrogen atoms, enabling stronger hydrogen-bonding interactions, which are advantageous in kinase inhibitor development .
Application-Specific Trends: Methyl-substituted derivatives (e.g., 4-Amino-6-bromo-2-methylpyrimidine) are often used in agrochemicals due to their lower molecular weight and cost-effectiveness .
Physicochemical Properties
- Solubility : The isobutyl group enhances lipophilicity, reducing aqueous solubility compared to methyl or chloro analogues. For instance, 6-Bromo-2-chloropyrimidin-4-amine has moderate solubility in polar aprotic solvents like DMSO (>10 mM), while the target compound may require co-solvents for dissolution .
- Thermal Stability : Brominated pyrimidines generally exhibit higher thermal stability than chlorinated counterparts, as observed in differential scanning calorimetry (DSC) studies .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : The target compound’s isobutyl group has been leveraged in kinase inhibitor libraries to optimize selectivity profiles, as demonstrated in fragment-based drug discovery campaigns .
- Crystallographic Analysis : Tools like SHELXL and OLEX2 are routinely employed to resolve crystal structures of brominated pyrimidines, aiding in conformational analysis and polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
